molecular formula C11H9BrN2O3S B12904859 3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-11-7

3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12904859
CAS No.: 823220-11-7
M. Wt: 329.17 g/mol
InChI Key: CNXMQAIHEJTTFB-UHFFFAOYSA-N
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Description

5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a complex organic compound that features a bromophenyl group, a thioether linkage, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the bromination of a phenylthiomethyl precursor, followed by the formation of the isoxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemistry

In chemistry, 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections .

Medicine

In medicine, 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is being investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a promising candidate for further drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .

Mechanism of Action

The mechanism of action of 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((2-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
  • 5-(((2-Iodophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide

Uniqueness

Compared to its analogs, 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets .

Properties

CAS No.

823220-11-7

Molecular Formula

C11H9BrN2O3S

Molecular Weight

329.17 g/mol

IUPAC Name

5-[(2-bromophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9BrN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

CNXMQAIHEJTTFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Br

Origin of Product

United States

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